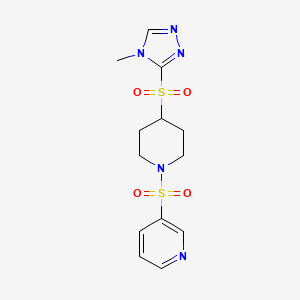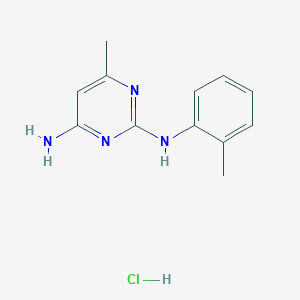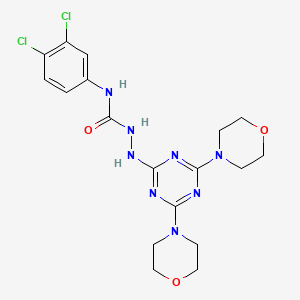![molecular formula C28H26ClN5O3 B2960134 4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242927-35-0](/img/structure/B2960134.png)
4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” belongs to a class of compounds known as 1,2,4-triazoles . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles has been studied using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR spectra . The DFT-optimized structure is consistent with that determined by X-ray diffraction . Geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analyses are performed using the DFT/B3LYP/6-311G (2d, p) method .Applications De Recherche Scientifique
Anticancer Activity
This compound, like many in the 1,2,4-triazoloquinazoline class, has been studied for its potential anticancer properties. The structure allows for interaction with various cellular targets, potentially inhibiting cancer cell growth or inducing apoptosis in tumor cells. Research has indicated that derivatives of this class can exhibit significant activity against various cancer cell lines, making them promising candidates for further drug development .
Antimicrobial Properties
The triazoloquinazoline scaffold is known for its antimicrobial activity. This particular compound could be designed to target specific bacterial enzymes or pathways, providing a new avenue for treating infections, especially in the face of rising antibiotic resistance .
Analgesic and Anti-inflammatory Uses
Compounds with the 1,2,4-triazoloquinazoline structure have shown analgesic and anti-inflammatory effects. This suggests that they could be developed into drugs that alleviate pain and reduce inflammation, potentially offering an alternative to current nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Antioxidant Effects
The ability to donate or accept electrons makes the triazoloquinazoline derivatives potential antioxidants. They could help in scavenging free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Enzyme Inhibition
Various enzymes, such as carbonic anhydrase, cholinesterase, and aromatase, can be inhibited by triazoloquinazoline derivatives. This property can be harnessed for the treatment of conditions like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Antiviral Activity
The structural complexity of triazoloquinazoline derivatives allows them to interact with viral components, potentially inhibiting viral replication. This makes them interesting candidates for the development of new antiviral drugs, especially for viruses that have developed resistance to current treatments .
Propriétés
IUPAC Name |
4-benzyl-2-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-18(2)15-30-25(35)20-12-13-22-24(14-20)34-27(32(26(22)36)16-19-8-4-3-5-9-19)31-33(28(34)37)17-21-10-6-7-11-23(21)29/h3-14,18H,15-17H2,1-2H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPUJNHMCZQLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-2-(2-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2960055.png)
amine hydrobromide](/img/no-structure.png)
![3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2960058.png)



![7-(thiophen-2-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B2960066.png)
![1-(benzo[d]isoxazol-3-yl)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2960069.png)


![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)
![2-[(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(propyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2960074.png)